Unii-wtc2W6jdtu

Description

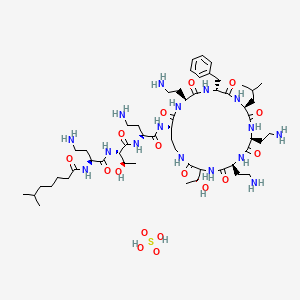

"Unii-wtc2W6jdtu" is a unique chemical compound identified by its UNII (Unique Ingredient Identifier) code, a standardized nomenclature system for substances regulated by the FDA. Proper characterization of such compounds requires rigorous documentation of physical, spectral, and analytical data, as outlined in academic guidelines for chemical research .

Key characterization steps for "this compound" would include:

- Structural elucidation: Using techniques like NMR, X-ray crystallography, or mass spectrometry.

- Purity assessment: Elemental analysis and chromatography.

- Functional properties: Solubility, stability, and reactivity under varying conditions.

For known compounds, referencing prior synthesis methods and literature data is critical . For novel compounds, comprehensive experimental validation is mandatory .

Properties

Molecular Formula |

C55H96N16O13 xH2SO4 (lot specific) |

|---|---|

Molecular Weight |

1189.45 g/mol (Free base) |

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |

SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Bacillus polymyxa. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The process involves several steps, including filtration, precipitation, and chromatography to isolate and purify the compound .

Industrial Production Methods: Industrial production of polymyxin B2 involves large-scale fermentation in bioreactors. The conditions are carefully controlled to optimize the yield of the antibiotic. Key parameters include temperature, pH, aeration, and nutrient supply. After fermentation, the compound is extracted using solvent extraction methods, followed by purification through ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:

Oxidation: Polymyxin B2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the structure of polymyxin B2, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated forms of the compound .

Scientific Research Applications

Polymyxin B2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the structure-activity relationship of antibiotics.

Biology: Employed in studies investigating bacterial cell membrane integrity and permeability.

Medicine: Critical in the development of new therapeutic strategies against multi-drug resistant bacterial infections.

Industry: Utilized in the formulation of topical ointments and creams for treating skin infections

Mechanism of Action

Polymyxin B2 exerts its antibacterial effects by interacting with the lipopolysaccharides in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane structure, increasing its permeability and leading to cell lysis and death. The compound targets the negatively charged phosphate groups in the lipopolysaccharides, displacing divalent cations like calcium and magnesium, which are essential for membrane stability .

Comparison with Similar Compounds

Methodological Considerations

Data Reproducibility and Reporting

- Synthesis Protocols : Detailed experimental steps for "this compound" and analogs must be provided to ensure reproducibility .

- Spectroscopic Data : Full NMR, IR, and MS spectra should be included in supplementary materials .

- Statistical Validation : Replicate experiments and error margins must be reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.